Product packaging for 1H-pyrrolo[3,2-b]pyridine-2-acetic acid(Cat. No.:)

1H-pyrrolo[3,2-b]pyridine-2-acetic acid

Cat. No.: B12870763
M. Wt: 176.17 g/mol
InChI Key: DQWSBJYUTGTUNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[3,2-b]pyridine-2-acetic acid is a high-value chemical scaffold in medicinal chemistry and oncology research. The 1H-pyrrolo[3,2-b]pyridine core is a privileged structure for developing potent enzyme inhibitors. Recent studies highlight derivatives of this scaffold as promising agents for cancer treatment . Specifically, 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have been designed as potent, orally available Acetyl-CoA Carboxylase 1 (ACC1) inhibitors . ACC1 is a rate-limiting enzyme in fatty acid synthesis and is overexpressed in various human cancers, making it a compelling target for novel therapeutics . This acetic acid derivative serves as a critical synthetic intermediate for constructing such bioactive molecules, enabling the exploration of new cancer metabolism-based therapies. The compound is offered for research purposes and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B12870763 1H-pyrrolo[3,2-b]pyridine-2-acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-(1H-pyrrolo[3,2-b]pyridin-2-yl)acetic acid

InChI

InChI=1S/C9H8N2O2/c12-9(13)5-6-4-8-7(11-6)2-1-3-10-8/h1-4,11H,5H2,(H,12,13)

InChI Key

DQWSBJYUTGTUNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N2)CC(=O)O)N=C1

Origin of Product

United States

Advanced Spectroscopic and Analytical Techniques for Research on 1h Pyrrolo 3,2 B Pyridine 2 Acetic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, researchers can map the carbon-hydrogen framework of 1H-pyrrolo[3,2-b]pyridine-2-acetic acid.

In the ¹H NMR spectrum , each proton in a unique chemical environment produces a distinct signal. For this molecule, the aromatic protons on the pyridine (B92270) and pyrrole (B145914) rings are expected to resonate in the downfield region (typically δ 6.5–8.5 ppm) due to the deshielding effects of the aromatic ring currents. The methylene (-CH₂-) protons of the acetic acid side chain would likely appear as a singlet around δ 3.8 ppm. The acidic proton of the carboxyl group is typically observed as a broad singlet at a very downfield chemical shift (often >10 ppm), and the N-H proton of the pyrrole ring also gives a characteristic signal.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield (around 170-180 ppm). The sp²-hybridized carbons of the fused aromatic rings would generate a series of signals in the δ 100–150 ppm range. The methylene carbon of the acetic acid group would be found in the aliphatic region of the spectrum. Data from related pyrrolopyridine derivatives confirm these expected chemical shift ranges nih.gov.

NucleusFunctional GroupExpected Chemical Shift (δ, ppm)
¹HAromatic (Pyrrolopyridine C-H)6.5 - 8.5
¹HMethylene (CH₂)~3.8
¹HCarboxylic Acid (COOH)>10 (broad)
¹³CCarbonyl (C=O)170 - 180
¹³CAromatic (Pyrrolopyridine C)100 - 150
¹³CMethylene (CH₂)30 - 45

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis (EIMS, HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing insights into its structure through fragmentation analysis.

For this compound (C₉H₈N₂O₂), the calculated molecular weight is approximately 176.17 g/mol . High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement (e.g., 176.0586 Da), which allows for the unambiguous determination of the elemental formula nih.gov.

Electron Ionization Mass Spectrometry (EIMS) involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in predictable ways. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH), which has a mass of 45 Da libretexts.org. Therefore, a prominent peak at m/z 131 would be expected, corresponding to the remaining pyrrolopyridinylmethyl cation. The molecular ion peak (M⁺) at m/z 176 would also be observed.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing complex mixtures and thermally sensitive molecules. The compound is first separated by HPLC and then introduced into the mass spectrometer. This technique, often using soft ionization methods like Electrospray Ionization (ESI), typically shows a strong peak for the protonated molecule [M+H]⁺ at m/z 177 ncsu.edumdpi.comresearchgate.net.

TechniqueIon TypeExpected m/zSignificance
HRMS[M]⁺176.0586Confirms Elemental Formula (C₉H₈N₂O₂)
EIMS[M]⁺176Molecular Ion
EIMS[M-COOH]⁺131Loss of Carboxyl Group
LC-MS (ESI+)[M+H]⁺177Protonated Molecule

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent method for identifying the functional groups present in a compound.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The carboxylic acid group is particularly prominent, displaying a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ vscht.czlibretexts.orglibretexts.org. This broadness is due to hydrogen bonding. The carbonyl (C=O) stretch of the acid will appear as a strong, sharp peak around 1700-1760 cm⁻¹ libretexts.orglibretexts.org. The N-H stretch from the pyrrole ring typically appears as a moderate band around 3300-3500 cm⁻¹. Finally, C=C and C=N stretching vibrations from the aromatic rings will be observed in the 1450-1650 cm⁻¹ region.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Pyrrole N-HStretch3300 - 3500
Carboxylic Acid O-HStretch2500 - 3300 (very broad)
Carboxylic Acid C=OStretch1700 - 1760 (strong)
Aromatic C=C / C=NStretch1450 - 1650

Elemental Analysis for Compound Composition Determination

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is compared against the theoretical percentages calculated from the molecular formula to confirm the compound's identity and assess its purity. For this compound, with the molecular formula C₉H₈N₂O₂, the theoretical elemental composition can be precisely calculated. An experimental result that falls within a narrow margin (typically ±0.4%) of the theoretical values provides strong evidence for the correct and pure chemical structure.

ElementMolecular FormulaTheoretical Percentage (%)
Carbon (C)C₉H₈N₂O₂61.36%
Hydrogen (H)4.58%
Nitrogen (N)15.90%
Oxygen (O)18.16%

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Compound Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components of a mixture, quantifying them, and assessing the purity of a compound. For a polar aromatic molecule like this compound, reversed-phase HPLC (RP-HPLC) is the most common method nih.govmdpi.com.

In a typical RP-HPLC setup, the compound is dissolved in a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol, often with a buffer) and passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). The purity of the sample is determined by injecting a solution and monitoring the eluent with a detector (e.g., UV-Vis). A pure compound should ideally yield a single, sharp peak at a characteristic retention time. The presence of other peaks indicates impurities, such as starting materials, byproducts, or degradation products. The technique is sensitive enough to detect impurities at very low levels, making it essential for quality control in chemical synthesis.

X-ray Crystallography for Precise Molecular Geometry Determination (as applied to related pyrrolopyridine-acetic acid analogs)

X-ray crystallography is the gold standard for determining the exact three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of the target compound can be challenging, analysis of closely related pyrrolopyridine analogues provides invaluable structural information hanser.demdpi.combol.com.

This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity of the atoms and revealing the molecule's conformation in the solid state mdpi.comresearchgate.net. For pyrrolopyridine systems, crystallography can definitively establish the planarity of the fused ring system and the orientation of substituents. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and the N-H group, which dictate how the molecules pack in a crystal lattice. Such structural insights are foundational for computational modeling and structure-activity relationship studies.

Computational Chemistry and Molecular Modeling in 1h Pyrrolo 3,2 B Pyridine 2 Acetic Acid Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This technique is crucial for understanding the structural basis of molecular recognition and is widely applied in drug design to screen virtual libraries of compounds and to propose binding hypotheses.

Molecular docking simulations are instrumental in predicting the binding affinity between a ligand and its target protein, often expressed as a docking score. This score, typically in units of kcal/mol, estimates the free energy of binding. A lower score generally indicates a more favorable binding interaction.

For instance, in studies involving isomers of the pyrrolopyridine scaffold, molecular docking has been successfully used to predict binding to therapeutic targets like tubulin. A study on 1H-pyrrolo[3,2-c]pyridine derivatives identified a potent compound, 10t, which exhibited a significantly lower docking score compared to known inhibitors, suggesting a stronger binding affinity. nih.gov The predicted binding mode helps visualize how the ligand fits into the target's active site, revealing the crucial intermolecular interactions that stabilize the complex.

Table 1: Example Docking Scores for Tubulin Inhibitors

Compound Target Protein Docking Score (kcal/mol)
Derivative 10t ([3,2-c] isomer) Tubulin (PDB: 5LYJ) -12.4
Combretastatin A-4 (CA-4) Tubulin (PDB: 5LYJ) -9.2

| Reference Compound 7 | Tubulin (PDB: 5LYJ) | -9.1 |

This table is generated based on data for an isomeric scaffold to illustrate the application of molecular docking. nih.gov

A primary output of molecular docking is the detailed visualization of interactions between the ligand and the amino acid residues of the target protein. This allows for the identification of key residues that are critical for binding. Hydrogen bonds are particularly important for specificity and affinity.

In the case of the 1H-pyrrolo[3,2-c]pyridine derivative 10t, docking studies revealed that its ability to inhibit tubulin polymerization is stabilized by specific hydrogen bonds within the colchicine binding site. nih.govsemanticscholar.org The analysis showed that the compound forms hydrogen bonds with the amino acid residues Thrα179 and Asnβ349, anchoring it within the pocket and contributing to its potent activity. nih.govsemanticscholar.org Identifying these interactions is vital for structure-activity relationship (SAR) studies, guiding the design of new analogs with improved potency.

Molecular Dynamics Simulations for Conformational Analysis and Stability Studies

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility and stability of the ligand-protein complex. mdpi.com

By simulating the complex in a virtual physiological environment, researchers can assess the stability of the binding pose predicted by docking. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the simulation time suggests that the ligand remains securely bound in its initial docked conformation. Furthermore, root-mean-square fluctuation (RMSF) analysis can pinpoint which residues of the protein are most flexible or most affected by ligand binding. plos.org These simulations are crucial for validating docking results and understanding the thermodynamic properties of the binding process. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. These methods can determine a molecule's electronic structure, charge distribution, and reactivity. For derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, semi-empirical molecular orbital calculations have been used to evaluate quantum parameters. acs.org

WaterMap Analysis in Ligand Binding Site Characterization

WaterMap analysis is a computational tool used to identify the location and thermodynamic properties of water molecules within a protein's binding site. In many cases, water molecules play a critical role in mediating ligand-protein interactions. Some water molecules are tightly bound and contribute favorably to binding affinity, while others are unstable and their displacement by a ligand is energetically favorable.

By calculating the energetic properties of water molecules in the active site, WaterMap helps to identify "hot spots" where replacing an unstable water molecule with a functional group of the ligand can significantly improve binding affinity. This provides a quantitative, thermodynamics-based strategy to guide the optimization of ligand design, transforming a lead compound into a more potent drug candidate.

In Silico Prediction of Molecular Properties for Lead Optimization and Developability Assessment

In the later stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a lead compound, including its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). In silico ADMET prediction models are widely used to evaluate the drug-likeness of compounds before they are synthesized, saving significant time and resources. plos.orgresearchgate.net

For various heterocyclic compounds, including pyridine (B92270) and pyrimidine derivatives, computational tools are used to predict properties based on their chemical structure. nih.govmdpi.com These predictions often include adherence to guidelines like Lipinski's rule of five, which assesses oral bioavailability. nih.gov Other predicted parameters can include human intestinal absorption (HIA), permeability across Caco-2 cells (a model for the intestinal barrier), and potential interactions with cytochrome P450 (CYP) enzymes, which are key for drug metabolism. mdpi.com Early assessment of these properties helps to identify and address potential liabilities, guiding the optimization of the 1H-pyrrolo[3,2-b]pyridine-2-acetic acid scaffold to enhance its developability as a drug candidate.

Table 2: Representative In Silico ADMET Predictions for Heterocyclic Scaffolds

Property Predicted Value/Outcome Implication
Lipinski's Rule of Five Compliant Good potential for oral bioavailability
Human Intestinal Absorption (HIA) >70% High absorption from the gut
Caco-2 Cell Permeability Moderate to High Good permeation across the intestinal wall
CYP Isoform Inhibition Varies Potential for drug-drug interactions
hERG Inhibition Risk Low to Medium Assessment of potential cardiotoxicity

| Carcinogenicity | Negative | Low risk of causing cancer |

This table presents typical parameters and outcomes from in silico ADMET predictions for related heterocyclic compounds, illustrating the assessment process. mdpi.com

Preclinical Research Applications and Therapeutic Potential of 1h Pyrrolo 3,2 B Pyridine 2 Acetic Acid and Its Analogues

Applications in Cancer Research (e.g., antiproliferative activity against specific cancer cell lines)

Analogues of 1H-pyrrolo[3,2-b]pyridine-2-acetic acid have been a significant focus of anticancer research, demonstrating notable antiproliferative activity against a range of cancer cell lines. The versatility of the pyrrolopyridine scaffold allows for structural modifications that yield compounds with potent and selective effects.

One area of investigation involves derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine scaffold. A series of diarylureas and diarylamides based on this structure showed superior activity against the A375P human melanoma cell line compared to the established drug Sorafenib. nih.gov Several of these compounds, including 8b, 8g, and 9a-e, exhibited high potency with IC50 values in the nanomolar range. nih.gov Further studies on other 1H-pyrrolo[3,2-c]pyridine derivatives identified them as colchicine-binding site inhibitors, which disrupt microtubule dynamics. nih.govsemanticscholar.org Compound 10t from this series displayed potent antitumor activities against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 0.12 to 0.21 μM. nih.govsemanticscholar.org This compound was shown to inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis. nih.govsemanticscholar.org

Another class of analogues, based on the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold, has been developed as inhibitors of Acetyl-CoA Carboxylase 1 (ACC1). nih.gov Since ACC1 is crucial for fatty acid synthesis, its inhibition is a promising strategy for cancer therapy. A lead compound from this series, 1k, demonstrated potent ACC1 inhibition and sufficient cellular potency. nih.gov

Furthermore, derivatives of pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of FMS kinase (also known as CSF-1R), a receptor tyrosine kinase over-expressed in various cancers. nih.govtandfonline.com One particularly effective compound, 1r, showed strong antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC50 values between 0.15 and 1.78 µM. nih.govtandfonline.comdoaj.org Notably, this compound demonstrated a favorable selectivity index, being 3.21 to 38.13 times more potent against cancer cells than normal fibroblasts. nih.govtandfonline.com

Compound/SeriesTarget/MechanismCancer Cell LinesObserved Activity (IC50)Source
1H-pyrrolo[3,2-c]pyridine diarylureas/diarylamides (e.g., 8b, 8g, 9a-e)Not specifiedA375P (Melanoma)Nanomolar range nih.gov
1H-pyrrolo[3,2-c]pyridine derivative (10t)Tubulin Polymerization InhibitorHeLa, SGC-7901, MCF-70.12 - 0.21 µM nih.govsemanticscholar.org
1H-pyrrolo[3,2-b]pyridine-3-carboxamide (1k)ACC1 InhibitorHCT-116 (in vivo xenograft)Reduced malonyl-CoA concentration nih.gov
Pyrrolo[3,2-c]pyridine derivative (1r)FMS Kinase InhibitorOvarian, Prostate, Breast Cancer Lines0.15 - 1.78 µM nih.govtandfonline.comdoaj.org

Research in Inflammatory and Autoimmune Diseases

The immunomodulatory potential of pyrrolopyridine analogues has been explored for the treatment of inflammatory and autoimmune diseases. A key target in this area is the Janus kinase (JAK) family of enzymes, which are critical for signaling inflammatory mediators.

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been synthesized and evaluated as novel immunomodulators that target JAK3. researchgate.netnih.gov Because JAK3 plays a crucial role in immune cell function, its inhibition is a therapeutic strategy for conditions like rheumatoid arthritis and organ transplant rejection. researchgate.netnih.gov Through chemical modifications of the 1H-pyrrolo[2,3-b]pyridine ring, researchers identified compound 14c as a potent and moderately selective JAK3 inhibitor. nih.gov This compound demonstrated an immunomodulating effect on T-cell proliferation stimulated by interleukin-2. nih.gov

In addition, research into FMS kinase inhibitors has implications for inflammatory conditions. FMS kinase is involved in the proliferation and survival of macrophages, which are key cells in inflammatory processes like rheumatoid arthritis. tandfonline.com A pyrrolo[3,2-c]pyridine derivative, compound 1r, which potently inhibits FMS kinase, was also tested for its anti-inflammatory effects. nih.govtandfonline.com It showed an IC50 of 84 nM against bone marrow-derived macrophages, suggesting its potential as a candidate for developing anti-arthritic drugs. nih.govtandfonline.com

Investigational Studies in Neurodegenerative Diseases

Analogues of this compound are being investigated for their potential in treating neurodegenerative diseases, particularly Alzheimer's disease. These studies focus on various molecular targets implicated in the disease's pathology.

One series of compounds based on the 1H-pyrrolo[3,2-b]pyridine core was developed as selective negative allosteric modulators of the GluN2B subunit of the NMDA receptor. nih.gov The modulation of NMDA receptor activity is a key area of research for neurological and psychiatric disorders.

In the context of Alzheimer's, a novel compound (S01) based on the pyrrolo[2,3-b]pyridine scaffold was designed as a potent inhibitor of glycogen synthase kinase 3β (GSK-3β). nih.gov The hyperphosphorylation of tau protein by GSK-3β is a central event in the formation of neurofibrillary tangles, a hallmark of Alzheimer's. Compound S01 inhibited GSK-3β with a subnanomolar IC50 of 0.35 nM and was shown to decrease tau phosphorylation in cellular models. nih.gov In an in vivo zebrafish model of Alzheimer's, S01 significantly ameliorated dyskinesia. nih.gov

Another approach involves targeting the 5-HT6 receptor, which is implicated in cognitive function. A class of antagonists based on the 1H-pyrrolo[3,2-c]quinoline scaffold was developed and showed potential for treating cognitive disorders associated with Alzheimer's disease. nih.gov These findings suggest that the 4-(pyrrolidine-3-yl-amino)-1H-pyrrolo[3,2-c]quinoline framework is a promising starting point for developing procognitive agents. nih.gov

Exploration in Metabolic Disorders

The 1H-pyrrolo[3,2-b]pyridine scaffold has served as a basis for developing inhibitors of key enzymes in metabolic pathways, pointing to potential applications in metabolic disorders. A significant target is Acetyl-CoA Carboxylase (ACC), which exists in two isoforms, ACC1 and ACC2. ACC1 is a rate-limiting enzyme in de novo fatty acid synthesis.

Researchers have designed and synthesized novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as potent ACC1 inhibitors. nih.gov Through structure-activity relationship studies, compound 1k was identified as a promising ACC1 inhibitor with good cellular potency. The inhibition of ACC1 can reduce the production of malonyl-CoA, a key building block for fatty acids. This mechanism makes these compounds potential therapeutic agents for diseases related to fatty acid metabolism. nih.gov

Role as Academic Research Tools and Molecular Probes

Beyond their direct therapeutic potential, 1H-pyrrolo[3,2-b]pyridine derivatives serve as valuable tools for academic and industrial research. Their ability to selectively inhibit specific enzymes or receptors allows them to be used as molecular probes to investigate complex biological pathways.

For instance, the development of potent and selective ACC1 inhibitors from the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide series has provided useful, orally-available research tools to study the role of fatty acid synthesis in various physiological and pathological states. nih.gov Similarly, the creation of 1H-pyrrolo[3,2-b]pyridine-based selective GluN2B negative allosteric modulators offers researchers specific chemical probes to explore the function and therapeutic relevance of this particular NMDA receptor subunit. nih.gov A series of 5-substituted 1H-pyrrolo[3,2-b]pyridines were developed as potent inhibitors of the gastric acid pump, enabling detailed structure-activity relationship studies that help elucidate the requirements for inhibiting this proton pump. nih.gov

In Vivo Pharmacodynamic Studies to Assess Biological Efficacy

To bridge the gap between in vitro activity and potential clinical use, in vivo pharmacodynamic (PD) studies are essential to confirm that a compound engages its target and elicits the desired biological effect in a living organism.

A clear example of such a study was conducted with the ACC1 inhibitor 1k, a 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative. nih.gov Following oral administration of 1k to mice with HCT-116 xenograft tumors, researchers observed a significant reduction in the concentration of malonyl-CoA within the tumors. nih.gov This result provided direct evidence that the compound reached its target tissue and effectively inhibited ACC1 enzyme activity in vivo.

Another in vivo study measured the receptor occupancy of a GluN2B negative allosteric modulator, compound 9, from the 1H-pyrrolo[3,2-b]pyridine series. nih.gov A dose-response experiment determined that the dose required to occupy 50% of the target receptors (ED50) was 2.0 mg/kg, quantifying the compound's engagement with its target in the brain. nih.gov These studies are crucial for validating the mechanism of action and guiding the development of these compounds as potential therapeutics.

Conclusion and Future Research Perspectives for 1h Pyrrolo 3,2 B Pyridine 2 Acetic Acid

Summary of Key Research Findings on the 1H-Pyrrolo[3,2-b]pyridine Scaffold and its Functionalized Derivatives

Research into the 1H-pyrrolo[3,2-b]pyridine scaffold has revealed a wealth of biological potential, largely centered on its utility as a pharmacophore in developing kinase inhibitors. The structural arrangement of the fused pyrrole (B145914) and pyridine (B92270) rings allows for interactions with the ATP-binding sites of various kinases, making it a privileged scaffold in oncology and inflammation research. tandfonline.comnih.gov Derivatives of this core have been investigated for their potent and selective inhibitory effects on a range of kinases, contributing to the development of novel anti-cancer agents. tandfonline.comnih.gov

Beyond oncology, functionalized 1H-pyrrolo[3,2-b]pyridine derivatives have shown promise as selective negative allosteric modulators of the GluN2B subtype of the NMDA receptor. nih.gov This line of inquiry opens avenues for the development of therapeutics for neurological and psychiatric disorders. The acetic acid moiety at the 2-position, as seen in 1H-pyrrolo[3,2-b]pyridine-2-acetic acid, enhances aqueous solubility and provides a handle for further chemical modifications, a common strategy in prodrug design. vulcanchem.com

The synthesis of the 1H-pyrrolo[3,2-b]pyridine core and its derivatives often involves multi-step sequences, including cyclization strategies like the Madelung synthesis or palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling to introduce aryl substituents. vulcanchem.com These methodologies allow for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Challenges and Opportunities in the Academic Research of this compound

Despite the promising biological activities of the parent scaffold, dedicated academic research specifically on this compound is notably limited. This presents both a significant challenge and a considerable opportunity.

Challenges:

Synthetic Complexity: The regioselective functionalization of the pyrrolopyridine core, particularly at the C2 position of the pyrrole ring to introduce the acetic acid side chain, can be challenging. The inherent electronic properties of the pyridine ring can complicate synthetic routes and require carefully designed strategies to achieve the desired substitution pattern. researchgate.net

Lack of Commercial Availability: While the parent 1H-pyrrolo[3,2-b]pyridine is commercially available, its 2-acetic acid derivative is not as readily accessible, which may hinder initial exploratory studies by academic laboratories.

Limited Precedent: The scarcity of published research on this specific compound means that researchers have a limited foundation upon which to build their hypotheses and experimental designs.

Opportunities:

Unexplored Biological Potential: The dearth of research into this compound implies that its biological activity profile is largely unknown. This presents a prime opportunity for academic researchers to conduct initial screenings and potentially uncover novel therapeutic applications.

Methodology Development: The synthesis of this specific molecule provides an opportunity to develop and optimize new synthetic routes for the C2-functionalization of the 1H-pyrrolo[3,2-b]pyridine scaffold.

Fragment-Based Drug Discovery: The relatively simple structure of this compound makes it an attractive candidate for fragment-based drug discovery campaigns, where it could serve as a starting point for the development of more complex and potent bioactive molecules.

Emerging Research Areas and Unexplored Potentials for Pyrrolopyridine Compounds

The broader family of pyrrolopyridine compounds continues to be a fertile ground for new discoveries. Several emerging research areas hold significant promise, and the unique structural features of this compound could be leveraged within these domains.

Emerging Research Areas:

Targeting Protein-Protein Interactions: Moving beyond kinase inhibition, pyrrolopyridine scaffolds could be elaborated to design molecules that disrupt protein-protein interactions, which are implicated in a wide range of diseases.

Development of Covalent Inhibitors: The strategic placement of reactive groups on the pyrrolopyridine core could lead to the development of covalent inhibitors, which can offer enhanced potency and duration of action.

Photoredox Catalysis in Synthesis: The application of modern synthetic methods like photoredox catalysis could unlock new and more efficient ways to synthesize and functionalize the pyrrolopyridine nucleus, enabling the creation of novel chemical entities. beilstein-journals.org

Unexplored Potentials for this compound:

Chelating Agent: The presence of the carboxylic acid group in proximity to the nitrogen atoms of the heterocyclic core suggests a potential for metal chelation. This property could be explored for applications in bioinorganic chemistry or as a strategy to modulate the activity of metalloenzymes.

Molecular Probe: The acetic acid moiety could be used to attach fluorescent tags or other reporter groups, transforming the molecule into a chemical probe to study biological systems.

Scaffold for Peptide Mimetics: The rigid bicyclic core of 1H-pyrrolo[3,2-b]pyridine with its projecting carboxylic acid group could serve as a scaffold for the design of peptide mimetics, aiming to replicate the structure and function of bioactive peptides.

Q & A

Q. What are the common synthetic routes for 1H-pyrrolo[3,2-b]pyridine-2-acetic acid, and how can reaction conditions be optimized?

The synthesis typically involves cyclization or condensation reactions. A validated method includes reacting pyrrole derivatives with chloroacetic acid under basic conditions (e.g., NaOH in ethanol/water) to form the acetic acid moiety via nucleophilic substitution . Optimization may involve adjusting temperature (room temperature to 80°C), solvent polarity, or catalytic additives to improve yields. For example, acetic acid as a solvent enhances cyclization efficiency in related pyrrolo-pyridine syntheses .

Key Parameters for Optimization :

ParameterTypical RangeImpact on Yield
Temperature25–80°CHigher temps accelerate reaction but may increase side products
SolventEthanol/Water mixPolar solvents improve nucleophilicity
BaseNaOH, K₂CO₃Excess base drives substitution completion

Q. How is this compound characterized, and what spectral signatures are critical for validation?

Characterization relies on:

  • ¹H/¹³C NMR : Aromatic protons appear as doublets/triplets (δ 6.5–8.5 ppm), while the acetic acid moiety shows a singlet for the methylene group (δ ~3.8 ppm) and a downfield-shifted carboxylic proton (δ ~12 ppm if free acid) .
  • IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~2500–3300 cm⁻¹ (broad O-H stretch) .
  • HPLC/MS : Purity assessment via reverse-phase chromatography (C18 column, acidic mobile phase) and molecular ion [M-H]⁻ detection .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening should target kinases (e.g., VEGFR, FGFR) due to structural similarities to known kinase inhibitors . Use enzymatic assays (e.g., ADP-Glo™ kinase assays) at 1–10 µM concentrations. For gastrointestinal applications, evaluate proton pump inhibition in vitro using gastric membrane vesicles . Cell viability assays (MTT or CellTiter-Glo®) in cancer lines (e.g., HCT-116) can assess antitumor potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve kinase inhibition potency?

Focus on modifying two regions:

  • Heterocyclic Core : Introduce electron-withdrawing groups (e.g., -CN, -CF₃) at position 6 to enhance binding to kinase ATP pockets. For example, 6-CF₃ derivatives show improved VEGFR2 inhibition .
  • Acetic Acid Sidechain : Replace the carboxylic acid with bioisosteres (e.g., tetrazole, acyl sulfonamide) to improve metabolic stability while retaining hydrogen-bonding capacity .

SAR Design Table :

Modification SiteFunctional GroupBiological ImpactReference
Position 6-CN, -CF₃↑ Kinase affinity
Acetic AcidTetrazole↑ Metabolic stability

Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?

Discrepancies often arise from pharmacokinetic (PK) limitations. Address this by:

  • PK/PD Modeling : Measure plasma half-life and tissue distribution (via LC-MS/MS) to identify bioavailability issues .
  • Prodrug Strategies : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability, with enzymatic cleavage in vivo restoring activity .
  • Cohort Analysis : Compare activity in genetically modified models (e.g., CYP450 knockouts) to assess metabolic inactivation .

Q. What strategies are effective for regioselective functionalization of the pyrrolo-pyridine core?

Regioselectivity is achieved via:

  • Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate position 3, followed by electrophilic quenching (e.g., DMF for formylation) .
  • Cross-Coupling : Suzuki-Miyaura reactions at brominated positions (e.g., 6-Br derivatives) with aryl/heteroaryl boronic acids (Pd(dppf)Cl₂ catalyst, 80°C) .

Example Reaction :

  • 6-Bromo Derivative Synthesis :
  • Substrate: this compound
  • Reagents: NBS (N-bromosuccinimide) in DMF, 50°C, 12h .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s antitumor efficacy?

Variations may stem from:

  • Cell Line Heterogeneity : Test across multiple lines (e.g., breast vs. colon cancer) due to differential kinase expression .
  • Assay Conditions : Standardize ATP concentrations in kinase assays (e.g., 10 µM ATP for IC₅₀ comparisons) .
  • Metabolite Interference : Use LC-MS to rule out active metabolites in in vivo studies .

Methodological Resources

  • Synthetic Protocols : Refer to cyclization methods in EP 4 374 877 A2 and amide coupling in General Procedure F1 .
  • Kinase Assays : Follow protocols from pyrrolo[2,3-b]pyridine kinase inhibitor studies .

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